![molecular formula C16H22ClNO B14625638 [2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride CAS No. 55377-16-7](/img/structure/B14625638.png)
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: is an organic compound that features a carbamyl chloride functional group attached to a phenyl ring, which is further substituted with a cycloheptyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride typically involves the reaction of [2-(4-Cycloheptylphenyl)ethyl]amine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent the hydrolysis of phosgene. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phosgene gas is carefully managed with appropriate safety protocols due to its highly toxic nature.
化学反应分析
Types of Reactions
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of ureas, carbamates, or thiocarbamates, respectively.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form [2-(4-Cycloheptylphenyl)ethyl]amine and carbon dioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
[2-(4-Cycloheptylphenyl)ethyl]amine: Formed by hydrolysis or reduction.
科学研究应用
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form various derivatives.
Biological Studies: May be used to study
属性
CAS 编号 |
55377-16-7 |
|---|---|
分子式 |
C16H22ClNO |
分子量 |
279.80 g/mol |
IUPAC 名称 |
N-[2-(4-cycloheptylphenyl)ethyl]carbamoyl chloride |
InChI |
InChI=1S/C16H22ClNO/c17-16(19)18-12-11-13-7-9-15(10-8-13)14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,18,19) |
InChI 键 |
MOUQLKAMPPJZTB-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)CCNC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


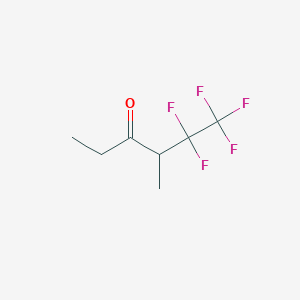
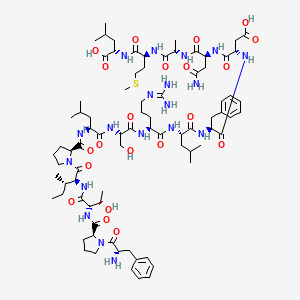

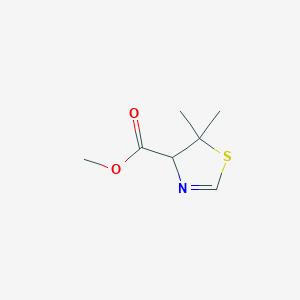
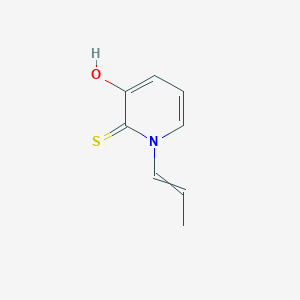
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
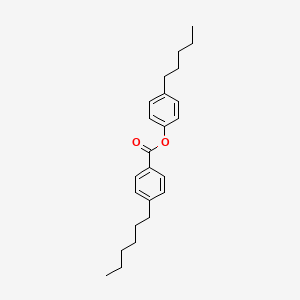
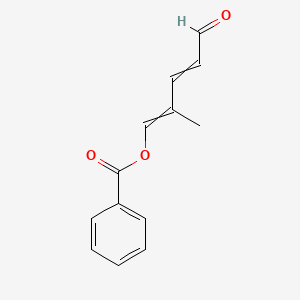


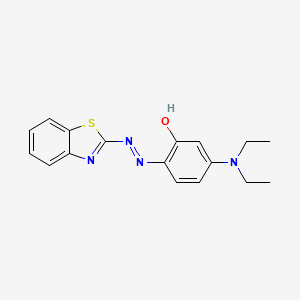
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)

